molecular formula C23H23N3O4S B296447 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide

Numéro de catalogue B296447
Poids moléculaire: 437.5 g/mol
Clé InChI: YYWWYQWOTBHZIY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was initially developed as an anti-tumor drug, but it has also shown potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Mécanisme D'action

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 inhibits several protein kinases involved in tumor growth and angiogenesis. Specifically, it inhibits RAF kinase, which is a key component of the MAPK/ERK signaling pathway that is frequently activated in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 also inhibits VEGFR-2 and PDGFR-beta, which are involved in angiogenesis and tumor growth. By inhibiting these protein kinases, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor. In clinical trials, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been shown to improve the survival of patients with advanced kidney cancer and to improve the response rate of patients with advanced liver cancer.

Avantages Et Limitations Des Expériences En Laboratoire

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several advantages for lab experiments. It is a well-established compound with a known synthesis method, and it has been extensively studied in preclinical and clinical trials. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also commercially available, which makes it easy to obtain for lab experiments. However, 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain effective concentrations in cell culture or animal models. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is also a potent inhibitor of several protein kinases, which can make it difficult to tease out the specific effects of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 on a particular pathway or protein kinase.

Orientations Futures

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has several potential future directions for research. One direction is to investigate its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease. Another direction is to investigate its potential in combination with other drugs or therapies for cancer treatment. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been shown to have some limitations in lab experiments, so future research could focus on developing more stable analogs of 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or using alternative methods to study its effects in vitro and in vivo. Finally, future research could focus on identifying biomarkers that predict response to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 or developing strategies to overcome resistance to 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 in cancer cells.

Méthodes De Synthèse

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 is synthesized by reacting 4-(4-(N-acetylamino)phenylsulfonyl)aniline with N-(2-chloroethyl)-2-(4-formylphenyl)acetamide in the presence of a base and a palladium catalyst. The resulting compound is then reacted with N-phenylethylamine to yield 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006. The synthesis method is well-established and has been published in several scientific journals.

Applications De Recherche Scientifique

2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit several protein kinases that are involved in tumor growth and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(2-phenylethyl)benzamide 43-9006 has also been studied for its potential in treating other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.

Propriétés

Formule moléculaire

C23H23N3O4S

Poids moléculaire

437.5 g/mol

Nom IUPAC

2-[(4-acetamidophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H23N3O4S/c1-17(27)25-19-11-13-20(14-12-19)31(29,30)26-22-10-6-5-9-21(22)23(28)24-16-15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3,(H,24,28)(H,25,27)

Clé InChI

YYWWYQWOTBHZIY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

SMILES canonique

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.